4-Phenylphenol
Overview
Description
4-Phenylphenol is a compound that is an intermediate in the manufacture of resins . It is also an oxidation by-product that may be formed during the manufacturing of phenol .
Synthesis Analysis
4-Phenylphenol can be synthesized from the Suzuki coupling of phenylboronic acid with 4-iodophenol in the presence of 10% palladium on carbon and potassium carbonate . The synthesis involves adding phenylboronic acid, potassium carbonate, 4-iodophenol, and deionized water to a flask, followed by the addition of a slurry of Pd on C . The mixture is then refluxed until a precipitate appears .Molecular Structure Analysis
The molecular formula of 4-Phenylphenol is C12H10O . The molecular weight is 170.21 . The structure of 4-Phenylphenol can be represented as a biphenyl backbone with a hydroxyl group attached to one of the phenyl rings .Chemical Reactions Analysis
The Suzuki reaction allows the formation of C−C bonds of type σ under mild conditions and with good yields from a boronic acid or ester and vinyl or aryl halide in basic medium, in the presence of Pd (0) . This reaction has been widely used to synthesize various polyolefins, styrene derivatives, and substituted biphenyls .Physical And Chemical Properties Analysis
4-Phenylphenol is a flammable, difficult to ignite, white, scaly solid with a phenol-like odor . It is very slightly soluble in water . The melting point is 164-166 °C (lit.) and the boiling point is 321 °C (lit.) .Scientific Research Applications
Suzuki Reaction and Green Chemistry :
- Evangelos Aktoudianakis et al. (2008) explored the rapid synthesis of 4-phenylphenol through a Pd(0)-catalyzed Suzuki cross-coupling reaction in water, emphasizing its suitability for educational settings and industrial processes due to its simplicity and use of purely aqueous reagents (Aktoudianakis et al., 2008).
Analytical Chemistry :
- E. Rhine et al. (1998) demonstrated the use of 2-phenylphenol as a chromogenic substrate in the Berthelot reaction for determining ammonium in environmental samples, showing its effectiveness and minimal interference compared to other compounds (Rhine et al., 1998).
- L. Kiss et al. (2022) utilized the electropolymerization of phenylphenol isomers, including 4-phenylphenol, for creating selective sensors for phenols in organic media, highlighting its potential in analytical applications (Kiss et al., 2022).
Environmental and Biological Studies :
- T. Krüger et al. (2008) assessed the effects of phenylphenols, including 4-phenylphenol, on aryl hydrocarbon and androgen receptors, contributing to understanding the environmental impact of these compounds on human health (Krüger et al., 2008).
- F. Paris et al. (2002) studied the estrogenic and antiandrogenic activities of phenylphenols, providing insights into their potential endocrine-disrupting effects (Paris et al., 2002).
Polymer and Material Science :
- H. Demir (2012) synthesized a new type of polyphenol using 4-phenylphenol, highlighting its thermal and electrochemical properties for potential use in solar-cell applications (Demir, 2012).
Safety And Hazards
4-Phenylphenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include wearing protective equipment, avoiding contact with skin, eyes, and clothing, and avoiding breathing dust .
Future Directions
The 4-Phenylphenol market is projected to grow at a CAGR of 5.5% from 2022 to 2030 . The growth in the market can be attributed to the increasing demand for dye intermediates, coatings, corrosion inhibitors, and other applications . Future research pathways include synthesizing heterogeneous catalysts by application of advanced materials for maximizing their reusability and stability, the full realization of H2O2 activation mechanism, conduction of life-cycle assessment to explore environmental footprints and potential adverse effects of side-products, scale-up from lab-scale to industrial scale, and better reactor design .
properties
IUPAC Name |
4-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFYQXJAXKLAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28826-57-5 | |
Record name | [1,1′-Biphenyl]-4-ol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28826-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7021152 | |
Record name | 4-Phenylphenol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly white solid; [Hawley] Light tan powder or flakes; [MSDSonline] | |
Record name | 4-Hydroxybiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
305-308 °C | |
Record name | 4-HYDROXYBIPHENYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165.5 °C, 330 °F | |
Record name | 4-Hydroxybiphenyl | |
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Record name | 4-HYDROXYBIPHENYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, CHLOROFORM & PYRIMIDINE, SOL IN ALCOHOL, ALSO IN ALKALIES & MOST ORGANIC SOLVENTS; INSOLUBLE IN WATER, Soluble in oxygenated solvents., Water solubility = 56.2 mg/l | |
Record name | 4-HYDROXYBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 kg/l @ 25 °C | |
Record name | 4-HYDROXYBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000188 [mmHg] | |
Record name | 4-Hydroxybiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3302 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
The cytotoxic effects of biphenyl (BP) and its hydroxylated derivatives, o-phenylphenol (OPP), m-phenylphenol (MPP) and p-phenylphenol PPP) ... were investigated in freshly isolated rat hepatocytes. OPP, MPP and PPP, at concn of 0.75 mM, resulted in the loss of intracellular ATP, glutathione (GSH) and protein thiols, causing cell death. OPP epoxide and BP were less toxic than the OPP isomers. MPP or PPP compared with OPP caused serious impairments in oxidative phosphorylation in mitochondria isolated from rat liver. ... These results indicate that the addition of a hydroxyl group to the aromatic ring of BP enhances BP induced cytotoxicity and that the mitochondria are a common target of OPP isomers and other BP derivatives. In addition, the para- or meta-hydroxyl groups rather than the ortho-hyroxyl group incr the toxicity. ... | |
Record name | 4-HYDROXYBIPHENYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-Phenylphenol | |
Color/Form |
NEARLY WHITE CRYSTALS, NEEDLES OR PLATES FROM DILUTE ALCOHOL, White flakes | |
CAS RN |
92-69-3, 1322-20-9 | |
Record name | 4-Hydroxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydroxybiphenyl | |
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Record name | Biphenylol | |
Source | ChemIDplus | |
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Record name | 4-Phenylphenol | |
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Record name | [1,1'-Biphenyl]-4-ol | |
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Record name | 4-Phenylphenol | |
Source | EPA DSSTox | |
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Record name | Biphenyl-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.982 | |
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Record name | [1,1'-biphenyl]ol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-BIPHENYLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 4-HYDROXYBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
164-165 °C | |
Record name | 4-HYDROXYBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Citations
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